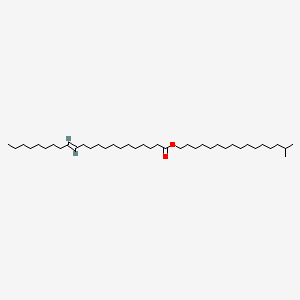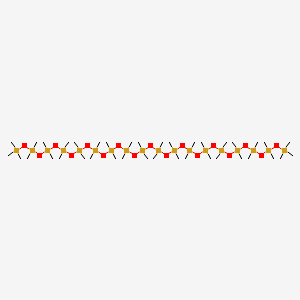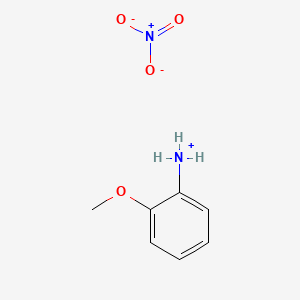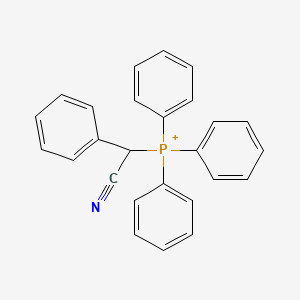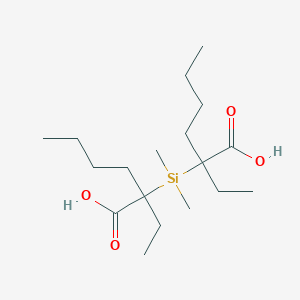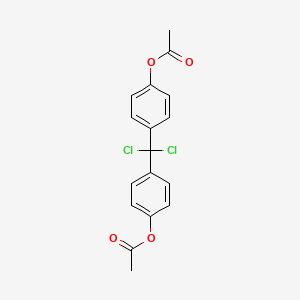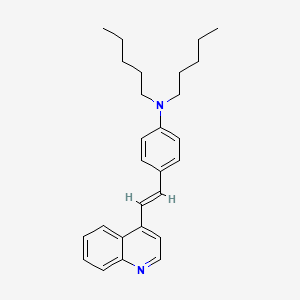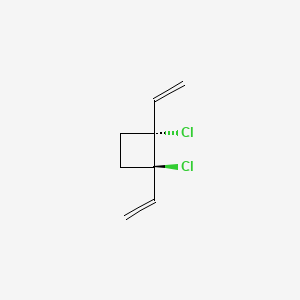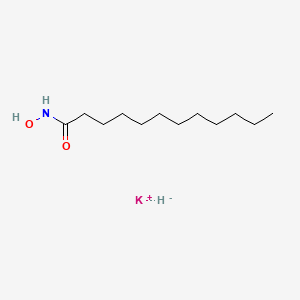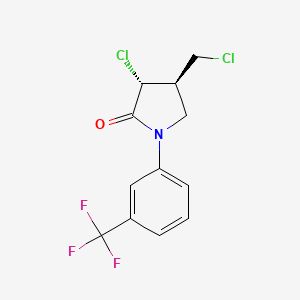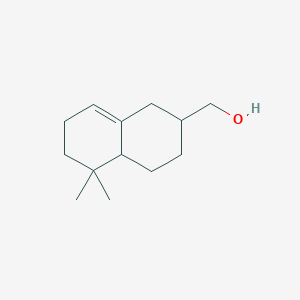
Octahydro-5,5-dimethylnaphthalene-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-5,5-dimethylnaphthalene-2-methanol is a chemical compound with the molecular formula C13H22O. It is a derivative of naphthalene, characterized by the presence of a methanol group and two methyl groups on a fully hydrogenated naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-5,5-dimethylnaphthalene-2-methanol typically involves the hydrogenation of 5,5-dimethylnaphthalene followed by the introduction of a methanol group. The hydrogenation process requires high pressure and the presence of a catalyst, such as palladium or platinum, to facilitate the addition of hydrogen atoms to the naphthalene ring. The reaction conditions often include elevated temperatures and controlled hydrogen gas flow to ensure complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of high-efficiency catalysts and continuous monitoring of reaction parameters ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Octahydro-5,5-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly hydrogenated.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Further hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octahydro-5,5-dimethylnaphthalene-2-methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of octahydro-5,5-dimethylnaphthalene-2-methanol involves its interaction with molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde: Similar structure but with an aldehyde group instead of a methanol group.
Octahydro-5,5-dimethylnaphthalene-2-ketone: Similar structure but with a ketone group instead of a methanol group.
Uniqueness
Octahydro-5,5-dimethylnaphthalene-2-methanol is unique due to its specific functional group (methanol) and the fully hydrogenated naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
93840-24-5 |
|---|---|
Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
(5,5-dimethyl-2,3,4,4a,6,7-hexahydro-1H-naphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H22O/c1-13(2)7-3-4-11-8-10(9-14)5-6-12(11)13/h4,10,12,14H,3,5-9H2,1-2H3 |
InChI Key |
TUGFABGILAUDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC=C2C1CCC(C2)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


